1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine
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Overview
Description
1-[(1R,4S)-4-phenyl-3-azabicyclo[310]hexan-1-yl]methanamine is a compound that belongs to the class of azabicyclohexanes This compound is characterized by its unique bicyclic structure, which includes a phenyl group and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.
Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. The use of palladium catalysts and N-tosylhydrazones is favored due to the high yields and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine involves its interaction with sigma receptors . These receptors are involved in several physiological processes, including modulation of neurotransmitter release and regulation of ion channels. The compound’s binding to these receptors can influence various cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpiperidines: These compounds share a similar structure but lack the bicyclic core.
1-Phenyl-2-cyclopropylmethylamines: These compounds have a similar functional group arrangement but differ in their overall structure.
Uniqueness
1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine is unique due to its conformationally restricted bicyclic structure. This restriction enhances its binding affinity and selectivity for sigma receptors compared to other similar compounds .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine |
InChI |
InChI=1S/C12H16N2/c13-7-12-6-10(12)11(14-8-12)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2/t10?,11-,12-/m1/s1 |
InChI Key |
XKMPTLWYFGAQEE-PQDIPPBSSA-N |
Isomeric SMILES |
C1C2[C@@]1(CN[C@@H]2C3=CC=CC=C3)CN |
Canonical SMILES |
C1C2C1(CNC2C3=CC=CC=C3)CN |
Origin of Product |
United States |
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